
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is a complex organic compound with the molecular formula C30H62O13SNa. It is a sodium salt of a long-chain polyether sulfate, characterized by its multiple ether linkages and a terminal sulfate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate typically involves the reaction of a long-chain polyether alcohol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the formation of the desired sulfate ester without degradation of the polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polyether alcohol is continuously fed into a stream of sulfur trioxide gas. The resulting mixture is then neutralized with a sodium hydroxide solution to produce the final product. This method allows for the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate primarily undergoes reactions typical of sulfates and polyethers. These include:
Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether alcohol and sulfuric acid.
Oxidation: The polyether chain can be oxidized, although this is less common due to the stability of the ether linkages.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be used, though these reactions are less common.
Substitution: Nucleophiles such as amines or thiols can react with the sulfate group under mild conditions.
Major Products
Hydrolysis: Produces the corresponding polyether alcohol and sulfuric acid.
Oxidation: Can lead to the formation of shorter-chain polyethers and carboxylic acids.
Substitution: Results in the formation of new compounds where the sulfate group is replaced by the nucleophile.
科学的研究の応用
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.
作用機序
The primary mechanism of action of Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is its ability to reduce surface tension and form micelles. The sulfate group imparts hydrophilicity, while the long polyether chain provides hydrophobic interactions. This amphiphilic nature allows the compound to interact with both hydrophobic and hydrophilic substances, making it an effective surfactant. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins.
類似化合物との比較
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Sodium laureth sulfate (SLES): Similar in structure but with fewer ether linkages.
Polyethylene glycol (PEG) derivatives: Compounds with similar polyether chains but lacking the sulfate group.
Uniqueness
Sodium 3,6,9,12,15,18,21,24,27-nonaoxanonatriacontyl sulfate is unique due to its long polyether chain with multiple ether linkages, providing enhanced solubility and stability compared to shorter-chain surfactants like SDS. Its ability to form stable micelles and interact with a wide range of substances makes it particularly valuable in both research and industrial applications.
特性
CAS番号 |
40661-00-5 |
|---|---|
分子式 |
C30H61NaO13S |
分子量 |
684.9 g/mol |
IUPAC名 |
sodium;2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C30H62O13S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-42-29-30-43-44(31,32)33;/h2-30H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChIキー |
BDXONVZRSVMNOW-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


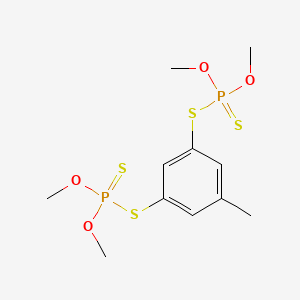


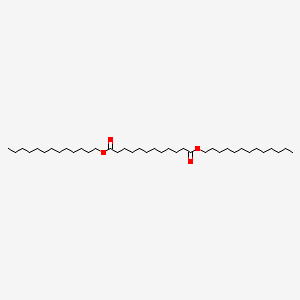

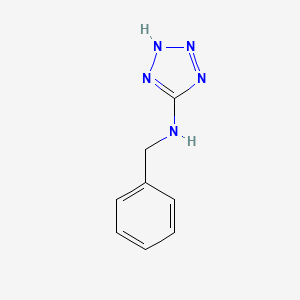
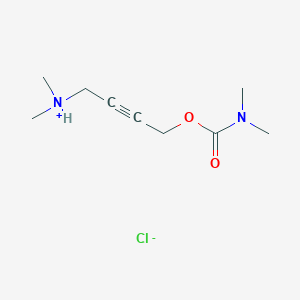
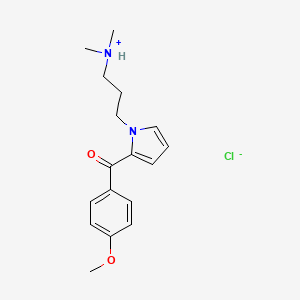
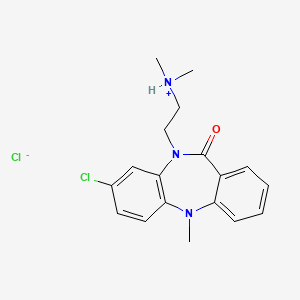
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
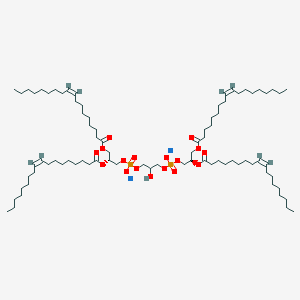
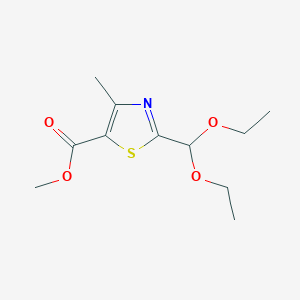

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
